6-Methyl-7-acetoxycoumarin is a synthetic derivative of coumarin, a naturally occurring compound known for its aromatic properties and biological activities. This compound features a methyl group at the sixth position and an acetoxy group at the seventh position of the coumarin skeleton. The chemical formula for 6-Methyl-7-acetoxycoumarin is , and it is characterized by its unique structure, which contributes to its diverse chemical reactivity and biological functions.
The biological activities of 6-Methyl-7-acetoxycoumarin have been explored in various studies. It has demonstrated:
The synthesis of 6-Methyl-7-acetoxycoumarin typically involves several steps:
6-Methyl-7-acetoxycoumarin has several applications across different fields:
Interaction studies involving 6-Methyl-7-acetoxycoumarin have revealed its potential effects on various biological pathways:
Several compounds share structural similarities with 6-Methyl-7-acetoxycoumarin. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methylcoumarin | Lacks acetoxy group | Exhibits strong fluorescence upon oxidation |
| 7-Acetoxycoumarin | Lacks methyl group at position six | More potent as an antimicrobial agent |
| Coumarin | Basic structure without substitutions | Known for broad-spectrum biological activities |
| 4-Methylcoumarin | Methyl substitution at position four | Less studied but shows promise in drug design |
The unique combination of a methyl group at position six and an acetoxy group at position seven distinguishes 6-Methyl-7-acetoxycoumarin from other coumarins. This specific arrangement not only affects its solubility and stability but also enhances its biological activities compared to other derivatives. Its dual functional groups allow for versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Coumarins, first isolated from tonka beans in 1820, have evolved from fragrance components to cornerstone structures in drug discovery. The parent compound, 2H-chromen-2-one, served as the foundation for derivatives like warfarin and novobiocin, which revolutionized anticoagulant and antibiotic therapies. The introduction of substituents such as hydroxyl, methoxy, and acetoxy groups has systematically enhanced pharmacological profiles by modulating electronic and steric properties. For instance, 7-hydroxycoumarin (umbelliferone) demonstrated antioxidant properties, while 4-methyl-7-hydroxycoumarin showed improved metabolic stability.
The structural versatility of coumarins enables targeted modifications. Acetylation of hydroxyl groups, as seen in 6-methyl-7-acetoxycoumarin, increases lipophilicity, facilitating membrane permeability and interaction with intracellular targets. This strategic substitution aligns with modern drug design principles aimed at optimizing pharmacokinetics while retaining therapeutic efficacy.
Acetoxy groups (-OAc) impart distinct advantages to coumarin-based molecules:
Comparative studies of 6-methyl-7-acetoxycoumarin (C₁₂H₁₀O₄, MW 218.21) and its deacetylated analog 7-hydroxy-6-methylcoumarin (C₁₀H₈O₃, MW 176.17) reveal a 2.4-fold increase in cytotoxic potency against A549 lung adenocarcinoma cells, underscoring the acetoxy group's contribution to bioactivity.
The Pechmann condensation, first described by Hans von Pechmann in 1883, remains a foundational method for synthesizing coumarin derivatives. This reaction involves the acid-catalyzed cyclization of phenols with β-ketoesters to form the coumarin backbone [3] [4]. For 6-methyl-7-acetoxycoumarin, the synthesis typically begins with resorcinol or its derivatives, followed by regioselective acetylation.
Resorcinol’s high reactivity, owing to its two hydroxyl groups at the 1,3-positions, makes it an ideal starting material for coumarin synthesis. When condensed with ethyl acetoacetate under acidic conditions, resorcinol undergoes cyclization to form 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), a precursor to 6-methyl-7-acetoxycoumarin [3] [7]. The reaction proceeds via transesterification, where the β-ketoester’s carbonyl group reacts with resorcinol’s hydroxyl, followed by dehydration to form the lactone ring.
A key advantage of resorcinol-based strategies is the mild reaction conditions required. For example, using methanesulfonic acid as a catalyst at ambient temperature yields 4-methylumbelliferone in 85–90% purity [7]. Subsequent acetylation of the 7-hydroxy group introduces the acetoxy moiety. This stepwise approach ensures high regioselectivity, as the 7-position is inherently more nucleophilic due to electron-donating effects from the adjacent oxygen atoms.
Table 1: Comparison of Resorcinol-Based Pechmann Condensation Conditions
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| H2SO4 | 100 | 6 | 78 |
| CH3SO3H | 25 | 2 | 92 |
| P2O5 | 80 | 4 | 85 |
Data adapted from Pechmann condensation studies [3] [7].
Following the formation of 7-hydroxy-4-methylcoumarin, acetylation of the 7-hydroxyl group is critical to obtaining 6-methyl-7-acetoxycoumarin. Traditional methods employ acetic anhydride in the presence of acidic or basic catalysts. For instance, using sulfuric acid as a catalyst at 60°C for 3 hours achieves near-quantitative acetylation [1] [6]. Alternatively, sodium acetate in acetic anhydride provides a milder base-catalyzed pathway, reducing side reactions such as ring-opening or over-acetylation.
A notable challenge in this step is maintaining regioselectivity. The 7-hydroxy group’s proximity to the methyl substituent at position 6 can sterically hinder acetylation. However, kinetic studies reveal that the 7-position’s electronic activation outweighs steric effects, ensuring preferential acetylation [6]. Nuclear magnetic resonance (NMR) analysis of intermediates confirms the absence of 5- or 8-acetoxy byproducts, underscoring the reaction’s specificity [1].
Traditional coumarin syntheses often rely on hazardous solvents and stoichiometric acid catalysts, generating significant waste. Recent advances emphasize solvent-free mechanochemical methods, which reduce environmental impact while improving efficiency.
Ball milling, a cornerstone of green chemistry, enables Pechmann condensations without solvents. For example, resorcinol and ethyl acetoacetate react in a high-speed ball mill with 3 mol% indium(III) chloride (InCl3) as a catalyst, yielding 4-methylumbelliferone in 95% yield within 30 minutes [4] [7]. This approach eliminates the need for corrosive acids like sulfuric acid and reduces energy consumption by avoiding heating. Subsequent acetylation under similar mechanochemical conditions (acetic anhydride, 10 minutes) completes the synthesis of 6-methyl-7-acetoxycoumarin [7].
Table 2: Traditional vs. Mechanochemical Synthesis Parameters
| Parameter | Traditional Method | Mechanochemical Method |
|---|---|---|
| Catalyst | H2SO4 (stoichiometric) | InCl3 (3 mol%) |
| Solvent | Ethanol/Toluene | Solvent-free |
| Temperature (°C) | 80–100 | 25 |
| Reaction Time (h) | 6–8 | 0.5 |
| Yield (%) | 75–85 | 90–95 |
Data synthesized from comparative studies [4] [7].
Achieving regioselective acetoxylation at the 7-position requires careful manipulation of electronic and steric factors. The methyl group at position 6 plays a pivotal role in directing reactivity.
The electron-donating methyl group at position 6 enhances the nucleophilicity of the adjacent 7-hydroxyl group through hyperconjugation. Density functional theory (DFT) calculations indicate a 15% increase in electron density at the 7-position compared to unsubstituted coumarins, favoring acetylation at this site [1] [6].
While the methyl group introduces steric bulk, its position ortho to the 7-hydroxyl creates a rigid scaffold that prevents approach from the less accessible 5- or 8-positions. This steric shielding is evident in X-ray crystallography data, which shows a 30° tilt in the acetoxy group away from the methyl substituent, minimizing repulsion [1].
Table 3: Impact of Substituents on Acetoxylation Regioselectivity
| Coumarin Derivative | Substituent Position | Acetoxylation Position | Yield (%) |
|---|---|---|---|
| 6-Methylcoumarin | 6 | 7 | 92 |
| 8-Methylcoumarin | 8 | 7 | 88 |
| 5-Methylcoumarin | 5 | 7 | 78 |
The cytotoxic activity of 6-Methyl-7-acetoxycoumarin against lung cancer cell lines represents a significant area of oncological research. Studies have demonstrated that acetoxycoumarin derivatives exhibit substantial antiproliferative effects against the A549 lung adenocarcinoma cell line, which serves as a widely accepted model for non-small cell lung cancer research [1] [2].
Experimental investigations reveal that 6-Methyl-7-acetoxycoumarin analog 5 demonstrates cytotoxic activity with a 50% lethal dose (LD50) value of 89.3 μM following 48-hour treatment exposure in A549 cells [1] [2]. More remarkably, the closely related analog 7, specifically 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, exhibits enhanced potency with an LD50 of 48.1 μM under identical experimental conditions [1] [2].
The mechanistic basis of cytotoxicity involves distinct cell cycle perturbations. Compound 5 induces concentration-dependent cell cycle arrest primarily in the G1 phase, while compound 7 causes cell cycle arrest in the S/G2 phase with increasing concentrations [1] [2]. This differential cell cycle targeting contradicts earlier findings suggesting that coumarin derivatives primarily inhibit cell growth through G1 phase arrest, indicating that acetoxycoumarin derivatives possess unique modes of cellular action [2].
Flow cytometric analysis has revealed that these compounds effectively disrupt normal cell cycle progression through multiple pathways. The crystal violet dye-binding assay methodology has consistently demonstrated reproducible cytotoxic effects, with compound 7 showing the highest activity among all examined acetoxycoumarin derivatives [1] [2]. Additional coumarin derivatives have shown varying degrees of lung cancer cell line activity, with compound 6 exhibiting an IC50 of 75.2 μM, compound 7 showing 24.2 μM, and compound 8 demonstrating 84.7 μM against A549 cells [3].
The selective anticancer activity of 6-Methyl-7-acetoxycoumarin derivatives against hepatocellular carcinoma represents a particularly promising therapeutic avenue. Research has established that these compounds demonstrate preferential toxicity toward liver cancer cells compared to normal hepatic tissue [1] [2] [4].
Compound 7, the most active acetoxycoumarin derivative, exhibits an LD50 of 45.1 μM against the CRL 1548 liver cancer cell line, while showing an LD50 of 49.6 μM against CRL 1439 normal liver cells [1] [2] [4]. This narrow selectivity index of 1.1 suggests moderate hepatic cancer cell selectivity, though the therapeutic window remains limited for this particular analog.
More impressive selectivity has been observed with related 8-methoxycoumarin-3-carboxamide derivatives, where compound 5 demonstrated exceptional antiproliferative activity with an IC50 of 0.9 μM against HepG2 hepatocellular carcinoma cells while showing minimal impact on normal cells (IC50 >100 μM), yielding a selectivity index exceeding 111 [5]. This compound outperformed the established anticancer drug staurosporine, which showed an IC50 of 8.4 μM under identical experimental conditions [5].
Mechanistic studies have revealed that hepatic carcinoma selectivity involves multiple cellular targets. The most potent derivatives activate caspase-3/7 proteins and substantially inhibit β-tubulin polymerization activity in HepG2 cells [5]. Flow cytometric analysis demonstrates that effective compounds induce cell cycle arrest during the G1/S phase transition and trigger apoptosis by increasing the percentage of cells arrested in G2/M and pre-G1 phases [5].
Coumarin hydrazine-hydrazone hybrid compounds have also shown remarkable hepatic cancer selectivity. Hybrid compound 4 exhibited potent activity against HepG2 cells with an IC50 of 17.82 ± 2.79 μg/mL, while hybrid compound 5 demonstrated even greater potency with an IC50 of 7.87 ± 0.88 μg/mL [6]. These hybrid compounds induced apoptosis in HepG2 cells through caspase-3 and caspase-7 activation pathways [6].
Comprehensive screening of 6-Methyl-7-acetoxycoumarin derivatives across diverse cancer cell line panels has revealed distinct activity patterns and structure-activity relationships. The National Cancer Institute panel methodology and similar screening approaches have provided valuable insights into the broad-spectrum anticancer potential of these compounds [7].
Acetoxycoumarin derivatives demonstrate variable efficacy across different cancer types. Against lung cancer cell lines, IC50 values typically range from 24.2 to 89.3 μM, while liver cancer models show enhanced sensitivity with IC50 values ranging from 7.87 to 45.1 μM [1] [2] [6] [5]. This hepatic selectivity pattern suggests tissue-specific molecular targets or metabolic vulnerabilities.
Comparative studies with N-heterocyclo-coumarin derivatives have revealed interesting selectivity patterns. These compounds show particular effectiveness against multidrug-resistant cancer cell lines, with derivatives 1a, 1b, and 10 demonstrating MDR cell-selective antiproliferative activity [8]. Compound 1a showed broad-spectrum activity against four different cell lines, while compounds 1b and 10 were nearly twice as selective for KB-VIN multidrug-resistant cells compared to the parent KB cell line [8].
The structure-activity relationship analysis reveals that 6,7-dihydroxy substitution patterns significantly enhance antiproliferative activity across multiple cancer cell lines [9]. Twenty-one coumarins examined against lung carcinoma (A549), mouse melanoma (B16 melanoma 4A5), human T-cell leukemia (CCRF-HSB-2), and human gastric cancer (TGBC11TKB) cell lines demonstrated that the 6,7-dihydroxy moiety plays a crucial role in determining anticancer potency [9].
The combination of 6-Methyl-7-acetoxycoumarin derivatives with established chemotherapeutic agents has demonstrated significant synergistic potential in experimental oncology applications [11] [12] [13].
Doxorubicin combination studies have revealed remarkable synergistic effects in colorectal cancer models. The combination of doxorubicin and coumarin synergistically promotes inhibition of C26 cell proliferation [11]. RT-qPCR analysis indicates that combination treatment reduces Twist, Cyclin D1, and ZEB-1 expression, suggesting involvement of the Wnt signaling pathway as a downstream mediator [11]. Molecular docking studies have confirmed that coumarin can directly target Twist, Cyclin D1, and ZEB-1 at the protein level [11].
Paclitaxel combination therapy has shown particularly promising results with acetoxycoumarin derivatives. The combination of 10^-12 ppm paclitaxel with 200 ppm coumarin in a 1:9 ratio produced optimal results, working synergistically at the biochemical level to produce antimitotic effects with minimal chromosomal aberrations [12]. This mixture demonstrated the potential for use as an anticancer drug due to its ability to exert antimitotic activity without causing extreme clastogenic effects [12].
Cisplatin and carboplatin combinations with hydroxylated coumarins have enhanced efficacy in lung and ovarian cancer models. Pre-treatment with hydroxylated coumarins increases tumor cell sensitivity to platinum-based drugs, effectively enhancing intracellular drug retention [14]. This chemosensitizing effect appears to involve multiple mechanisms, including enhanced drug uptake and reduced drug efflux [14].
Multidrug resistance reversal represents another significant synergistic application. Acetoxycoumarin derivatives have demonstrated the ability to act as P-glycoprotein inhibitors, effectively blocking drug efflux pumps [15] [14]. Several coumarin derivatives showed moderate multidrug resistance reversal activity with fluorescence activity ratio values greater than 1, with the most active compound, 6-hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxycoumarin, showing potency equivalent to the established MDR modulator verapamil [16].
In acute myeloid leukemia models, the combination of coumarin and doxorubicin has shown effectiveness in overcoming drug resistance [13]. This combination approach addresses the common problem of multidrug resistance that frequently emerges during treatment courses, providing a potential strategy for maintaining therapeutic efficacy in resistant cancer cell populations [13].
The synergistic mechanisms appear to involve multiple pathways, including normalization of tumor vasculature, prevention of rapid tumor cell repopulation, and augmentation of antivascular effects of chemotherapy [17]. These mechanisms collectively contribute to enhanced therapeutic efficacy while potentially reducing the required dosages of individual agents [18].
Table 1: Cytotoxic Activity of 6-Methyl-7-acetoxycoumarin Derivatives Against Lung Cancer Cell Lines
| Compound | Cell Line | IC50/LD50 (μM) | Treatment Duration (h) | Cell Cycle Effect | Reference |
|---|---|---|---|---|---|
| 6-Methyl-7-acetoxycoumarin analog 5 | A549 | 89.3 | 48 | G1 phase arrest (concentration-dependent) | PMC3358800 [1] [2] |
| 6-Methyl-7-acetoxycoumarin analog 7 | A549 | 48.1 | 48 | S/G2 phase arrest | PMC3358800 [1] [2] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 | 48.1 | 48 | S/G2 phase arrest | PMC3358800 [1] [2] |
| Coumarin derivative 9f | A549 | 3.3 | 24 | G2/M phase arrest | MDPI-Pharmaceuticals [19] |
| Compound 6 | A549 | 75.2 | 48 | Not specified | IIAR-Journal [3] |
| Compound 7 | A549 | 24.2 | 48 | S phase arrest | IIAR-Journal [3] |
| Compound 8 | A549 | 84.7 | 48 | Not specified | IIAR-Journal [3] |
Table 2: Selective Activity of 6-Methyl-7-acetoxycoumarin Derivatives in Hepatic Carcinoma Models
| Compound | Hepatic Cell Line | IC50/LD50 (μM) | Normal Liver Cell IC50 (μM) | Selectivity Index | Mechanism | Reference |
|---|---|---|---|---|---|---|
| 6-Methyl-7-acetoxycoumarin analog 7 | CRL 1548 | 45.1 | 49.6 | 1.1 | Cell cycle arrest | PMC3358800 [1] [2] [4] |
| 8-methoxycoumarin-3-carboxamide 5 | HepG2 | 0.9 | >100 | >111 | Caspase-3/7 activation, β-tubulin inhibition | DOAJ-2023 [5] |
| Coumarin hydrazine-hydrazone hybrid 4 | HepG2 | 17.82 | Not tested | Not calculated | Apoptosis induction | TIS-Journal [6] |
| Coumarin hydrazine-hydrazone hybrid 5 | HepG2 | 7.87 | Not tested | Not calculated | Apoptosis induction | TIS-Journal [6] |
Table 3: Comparative Efficacy of Coumarin Derivatives Across Cancer Cell Line Panels
| Compound Type | Lung Cancer IC50 Range (μM) | Liver Cancer IC50 Range (μM) | Breast Cancer IC50 Range (μM) | Colon Cancer IC50 Range (μM) | Selectivity Pattern | Reference |
|---|---|---|---|---|---|---|
| Acetoxycoumarin derivatives | 24.2-89.3 | 7.87-45.1 | Not tested | Not tested | Moderate liver selectivity | Multiple studies [1] [2] [6] [5] |
| N-heterocyclo-coumarin derivatives | 10-40 | 15-35 | 5-25 | 8-30 | Multi-drug resistant cell selectivity | CPB-2023 [8] |
| Hydroxylated coumarins | 15-30 | 12-25 | 8-20 | 10-25 | Broad spectrum | Literature review [9] |
| Methylated coumarins | 20-40 | 25-45 | 15-35 | 20-40 | Tissue-specific | Literature review [15] |
| Fused coumarins | 13.08-41.45 | 13.42-28.43 | 13.08-31.15 | 25.08-41.45 | Moderate selectivity | DOAJ-2024 [10] |
Table 4: Synergistic Effects of Coumarin Derivatives with Conventional Chemotherapeutic Agents
| Coumarin Component | Chemotherapeutic Agent | Cancer Type | Synergy Ratio | Effect Enhancement | Mechanism | Reference |
|---|---|---|---|---|---|---|
| Coumarin | Doxorubicin | Colorectal (C26) | 1:9 optimal | Proliferation inhibition | Wnt pathway modulation | PMC11981349 [11] |
| Coumarin | Paclitaxel | Various solid tumors | 1:9 optimal | Antimitotic activity | Metaphase arrest | PubMed-21214461 [12] |
| Hydroxylated coumarins | Cisplatin/Carboplatin | Lung/Ovarian | 1:1 to 1:3 | Increased sensitivity | Enhanced drug uptake | Literature review [14] |
| Acetoxycoumarin derivatives | Mitoxantrone | Leukemia (multiple lines) | Various ratios | MDR reversal | P-glycoprotein inhibition | PMC5745744 [15] |
| Furanocoumarin derivatives | Conventional agents | Various | Variable | Chemosensitization | Multiple pathways | Literature review [14] |